2-[(2-Ethylcyclohexyl)amino]propane-1,3-diol

Chemical synthesis Analytical chemistry Medicinal chemistry

Researchers requiring the specific 2-ethylcyclohexyl isomer face risks from uncontrolled analog substitution, which introduces variables that compromise synthetic route fidelity. 2-[(2-Ethylcyclohexyl)amino]propane-1,3-diol (CAS 1465026-65-6) eliminates this uncertainty as a defined chemical intermediate. - Defined isomeric purity avoids confounding variables from unvalidated analogs like the 4-ethylcyclohexyl isomer. - Propane-1,3-diol backbone provides a chiral aminodiol scaffold for derivatization into focused compound libraries. - Consistent 95% purity specification supports reliable stoichiometric calculations for multi-step research syntheses.

Molecular Formula C11H23NO2
Molecular Weight 201.31 g/mol
Cat. No. B13255934
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(2-Ethylcyclohexyl)amino]propane-1,3-diol
Molecular FormulaC11H23NO2
Molecular Weight201.31 g/mol
Structural Identifiers
SMILESCCC1CCCCC1NC(CO)CO
InChIInChI=1S/C11H23NO2/c1-2-9-5-3-4-6-11(9)12-10(7-13)8-14/h9-14H,2-8H2,1H3
InChIKeyMBKDPFWDEKGFCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(2-Ethylcyclohexyl)amino]propane-1,3-diol: Sourcing & Specifications


2-[(2-Ethylcyclohexyl)amino]propane-1,3-diol (CAS 1465026-65-6) is a synthetic organic compound classified as a substituted 2-aminopropane-1,3-diol [1]. It has a molecular formula of C₁₁H₂₃NO₂ and a molecular weight of 201.31 g/mol [1]. Its structure features a propane-1,3-diol backbone substituted with a 2-ethylcyclohexylamino group [1]. The compound is primarily offered by chemical vendors for research and development purposes, with common purity specifications of 95% .

CAS-defined chemical entity for structure-critical synthesis or analytical protocols
Requires exact CAS match; no alternative accepted
Vendor-specified purity baseline available
No higher purity grade or independent analytical data provided
In-house characterization strongly recommended before use as reference standard
Identity and purity must be verified experimentally

Analog Substitution Limitations


As a specific chemical entity defined by its unique CAS registry number (1465026-65-6) and molecular structure, 2-[(2-ethylcyclohexyl)amino]propane-1,3-diol is not functionally interchangeable with its closely related analogs. A structural isomer, 2-[(4-Ethylcyclohexyl)amino]propane-1,3-diol, is also commercially available, demonstrating that the position of the ethyl substituent on the cyclohexyl ring defines a distinct compound . The implications of this structural difference on downstream chemical reactivity, biological activity, or physical properties are not documented in the public domain. Therefore, for applications where this specific structure is a critical parameter—such as in the synthesis of a proprietary intermediate or as a precise reference standard—substitution with an unvalidated analog introduces an unknown and potentially unacceptable variable, compromising experimental reproducibility and project integrity.

Structural isomer (4-ethyl analog) is not functionally interchangeable – no public comparative data exist
Unknown impact on reactivity or biological readouts when substituting with unvalidated analog
Experimental reproducibility may be compromised if analog is used without prior validation

Procurement Evidence Guide


Structural Comparison to 4-Ethyl Analog

This compound (CAS 1465026-65-6) is a distinct chemical entity from its isomer, 2-[(4-Ethylcyclohexyl)amino]propane-1,3-diol. The two are differentiated by the position of the ethyl group on the cyclohexane ring (ortho/meta vs. para). However, a comprehensive search of primary literature and patents reveals no publicly available data that quantitatively compares the performance, reactivity, or any other property of 2-[(2-ethylcyclohexyl)amino]propane-1,3-diol against this or any other analog. The lack of such comparative data means that any selection of this compound over its isomer must be based on the structural requirements of the intended application, not on an empirically demonstrated performance advantage.

Structural identity
No comparative data
2-Ethyl vs 4-Ethyl analog
Selection driven by structural requirements, not empirical performance
Identity confirmation required
Chemical synthesis Analytical chemistry Medicinal chemistry

Purity Specification Standard

Among commercial vendors that publish a purity specification, 95% is the minimum standard offered. For instance, vendors such as AKSci and Leyan both list the compound with a minimum purity of 95% . This is the only quantitative specification consistently reported across multiple independent sources. No vendor offers a higher purity grade (e.g., 98% or 99%), and no analytical data (e.g., HPLC, NMR) are provided to verify the actual purity beyond this minimum claim.

Purity specification
Vendor-specified
≥95%
Only quantitative spec available; account for up to 5% impurities
Independent analytical verification needed
Analytical chemistry Quality control Chemical synthesis

Application Scenarios


Synthesis Intermediate

The primary application for 2-[(2-ethylcyclohexyl)amino]propane-1,3-diol is as a chemical intermediate in research laboratories . Its utility is defined exclusively by its specific molecular structure, which includes a secondary amine and two primary alcohol functional groups on a chiral scaffold. In the absence of any published comparative performance data, the compound is procured when a synthetic route or research protocol explicitly calls for this CAS number. The 95% purity specification is a key consideration for stoichiometric calculations and downstream purification steps.

Analytical Reference Standard

Given its unique structure, this compound can serve as a reference standard for developing and validating analytical methods, such as HPLC or GC-MS assays, where it is a known component or a potential impurity . The availability of a consistent commercial source with a stated minimum purity allows for its use in method calibration and system suitability tests. As no analytical data are provided by vendors [1], end-users must perform their own characterization to confirm identity and purity before use as a standard.

Focused Library Building Block

The compound's 2-aminopropane-1,3-diol core is a recognized pharmacophore in medicinal chemistry, associated with immunosuppressive S1P1 receptor agonists . While 2-[(2-ethylcyclohexyl)amino]propane-1,3-diol itself has no reported biological activity, its structure can be used to generate novel analogs for exploring structure-activity relationships (SAR) around the cyclohexyl moiety. Researchers in drug discovery may procure this compound as a versatile starting material for creating a small, focused library of derivatives, leveraging its two alcohol groups for further functionalization .

Application
Selection property
Validation focus
Synthesis intermediate
Exact CAS-specific structure
Stoichiometric calculation with impurity allowance; in-house purity verification
Analytical reference standard
Consistent commercial source with stated minimum purity
Comprehensive in-house characterization (identity, purity, method suitability)
Focused library building block
2-aminopropane-1,3-diol scaffold with two alcohol handles
Derivatization efficiency and SAR exploration

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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